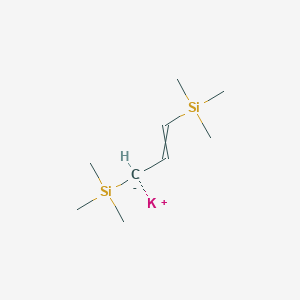
Octahydropentalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropentalene-2-carbaldehyde is an organic compound that belongs to the class of aldehydes It features a unique bicyclic structure, which includes a pentalene core that is fully hydrogenated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydropentalene-2-carbaldehyde typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene using palladium or platinum catalysts under high pressure and temperature conditions. The resulting octahydropentalene is then subjected to formylation reactions to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and formylation. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octahydropentalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Octahydropentalene-2-carboxylic acid
Reduction: Octahydropentalene-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Octahydropentalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of octahydropentalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological activities.
Comparación Con Compuestos Similares
Octahydropentalene-2-carbaldehyde can be compared with other similar compounds such as:
Pentalene-2-carbaldehyde: Lacks the hydrogenation of the pentalene core, resulting in different chemical properties and reactivity.
Decahydronaphthalene-2-carbaldehyde: Features a different bicyclic structure, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its fully hydrogenated pentalene core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
185030-45-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-2-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-6-7-4-8-2-1-3-9(8)5-7/h6-9H,1-5H2 |
Clave InChI |
ZAOKSGRIAGOZJA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC2C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


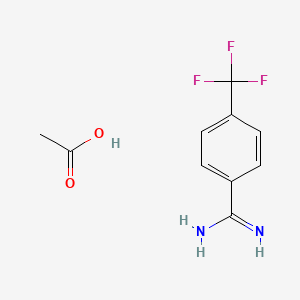
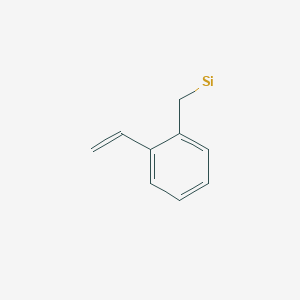
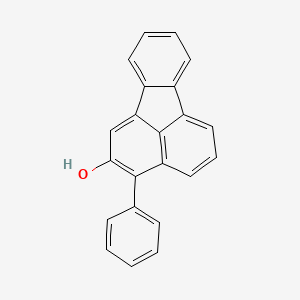
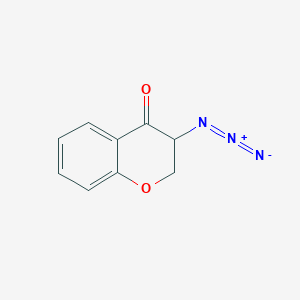
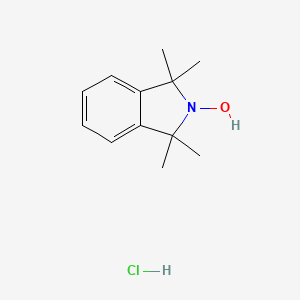
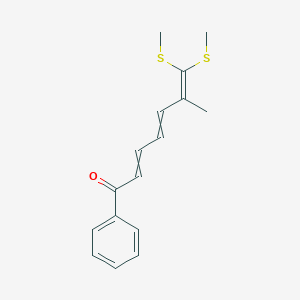
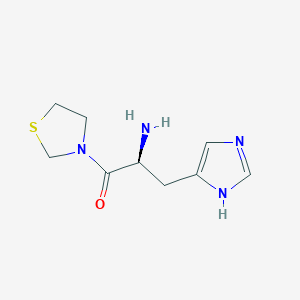
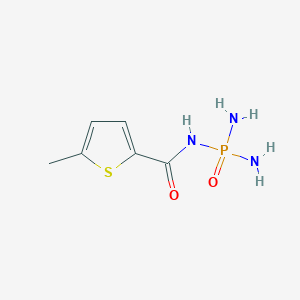
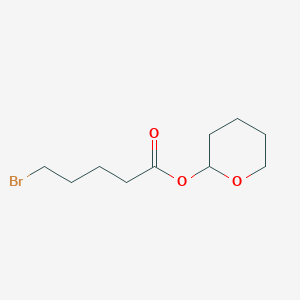

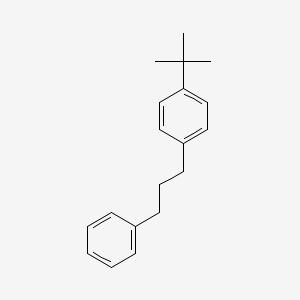
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)

